2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Description
2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C27H27N5O3S and its molecular weight is 501.61. The purity is usually 95%.
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Biological Activity
The compound 2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates an indole moiety and a morpholine group, which are significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties . In vitro tests have shown that it can inhibit the growth of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.
Key Findings:
- IC50 Values: The compound has been reported to have IC50 values in the low micromolar range against A549 cells, indicating potent antiproliferative effects.
- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3, which is essential for programmed cell death. Flow cytometry analyses revealed an increase in apoptotic cells after treatment with the compound.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 0.5 | Apoptosis via caspase activation |
MCF-7 | 0.8 | Apoptosis via caspase activation |
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The MIC against MRSA was found to be as low as 0.98 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.
- Biofilm Formation Inhibition: The compound significantly inhibits biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.
Bacterial Strain | MIC (µg/mL) |
---|---|
MRSA | 0.98 |
Mycobacterium tuberculosis | 1.5 |
Staphylococcus aureus | 3.90 |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties: A study published in Pharmaceutical Research evaluated the cytotoxic effects of the compound on A549 and MCF-7 cell lines. The results indicated that compounds similar to this one showed preferential growth suppression in rapidly dividing cancer cells compared to normal fibroblasts .
- Antimicrobial Efficacy Study: Research conducted by MDPI demonstrated that derivatives of indolylquinazolinones exhibited significant antibacterial effects against MRSA and other pathogens. The study highlighted that structural modifications could enhance antimicrobial potency .
Properties
IUPAC Name |
2-(1H-indol-3-ylmethyl)-5-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-2-23(26(34)31-11-13-35-14-12-31)36-27-30-21-10-6-4-8-19(21)24-29-22(25(33)32(24)27)15-17-16-28-20-9-5-3-7-18(17)20/h3-10,16,22-23,28H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMMQMHKFABTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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